molecular formula C31H38O3 B8552267 Dodecanoic acid, 12-(triphenylmethoxy)- CAS No. 166047-82-1

Dodecanoic acid, 12-(triphenylmethoxy)-

Cat. No. B8552267
Key on ui cas rn: 166047-82-1
M. Wt: 458.6 g/mol
InChI Key: YSGUXFHWOYQRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623326B2

Procedure details

The synthesis and purification procedures of 16b were followed. Aqueous 0.5 M NaOH (4.6 mL, 2.3 mmol), 15c (548 mg, 1.2 mmol), and THF (9.3 mL) were used and the reaction duration was shortened to 2 days. After purification, 463 mg (87%) of 16c was obtained as a colorless oil. 1H-NMR (400 MHz, CDCl3, δH ppm): 7.43 (6H, m, p-Ar), 7.28 (6H, m, m-Ar), 7.21 (3H, m, o-Ar), 3.02 (2H, t, 3JH—H=6.7 Hz, HO—CH2), 2.34 (2H, t, 3JH—H=7.5 Hz, CH2CO2), 1.55-1.67 (4H, m, 2CH2), 1.19-1.39 (14H, m, 7CH2). 13C-NMR (100 MHz, CDCl3, δH ppm): 180.02, 144.53, 128.69, 127.64, 126.75, 86.25, 63.66, 34.02, 30.04, 29.52, 29.50, 29.48, 29.39, 29.22, 29.05, 26.25, 24.66. HRMS (EI): m/z calcd 458.2821 (C31H38O3), found 458.2814 [M]+.
Name
16b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
15c
Quantity
548 mg
Type
reactant
Reaction Step Three
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Four
Name
Yield
87%

Identifiers

REACTION_CXSMILES
C(OCCCCCCCCC(O)=O)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[OH-].[Na+].C[O:35][C:36](=[O:68])[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][O:48][C:49]([C:62]1[CH:67]=[CH:66][CH:65]=[CH:64][CH:63]=1)([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=1)[C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1>C1COCC1>[C:49]([O:48][CH2:47][CH2:46][CH2:45][CH2:44][CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][C:36]([OH:68])=[O:35])([C:56]1[CH:57]=[CH:58][CH:59]=[CH:60][CH:61]=1)([C:62]1[CH:67]=[CH:66][CH:65]=[CH:64][CH:63]=1)[C:50]1[CH:51]=[CH:52][CH:53]=[CH:54][CH:55]=1 |f:1.2|

Inputs

Step One
Name
16b
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCCCCCCCCC(=O)O
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
15c
Quantity
548 mg
Type
reactant
Smiles
COC(CCCCCCCCCCCOC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Step Four
Name
Quantity
9.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 463 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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